molecular formula H4OSi B228175 CID 6327522 CAS No. 14475-38-8

CID 6327522

Número de catálogo: B228175
Número CAS: 14475-38-8
Peso molecular: 48.116 g/mol
Clave InChI: SCPYDCQAZCOKTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID 6327522, also known as hydroxysilicon or silanol-terminated polydimethylsiloxane (PDMS), is a silicon-based compound with the molecular formula HOSi (or H₄OSi in some sources) and a molecular weight of 45.09 g/mol (or 48.12 g/mol, depending on the source) . Its SMILES notation is O[Si], indicating a hydroxyl group bonded to a silicon atom. The compound is classified under CAS number 70131-67-8 and is commonly used in industrial applications due to its stability and reactivity as a silicone polymer precursor .

Key properties include:

  • Functional groups: Terminal hydroxyl (-OH) groups attached to a silicon backbone.
  • Applications: Used in lubricants, sealants, and medical devices due to its hydrophobicity and thermal stability.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

14475-38-8

Fórmula molecular

H4OSi

Peso molecular

48.116 g/mol

Nombre IUPAC

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

Clave InChI

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[Si]

SMILES canónico

O[SiH3]

Otros números CAS

70131-67-8
14475-38-8

Sinónimos

silanol

Origen del producto

United States

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares CID 6327522 with structurally or functionally related silicon-based compounds. Data are synthesized from available evidence and literature:

Compound This compound (Hydroxysilicon) Silicic Acid (H₄SiO₄) Trimethylsilanol (CID 10917) Polydimethylsiloxane (PDMS, Non-Hydroxy Terminated)
Molecular Formula HOSi / H₄OSi H₄SiO₄ C₃H₁₀OSi (C₂H₆OSi)ₙ
Molecular Weight 45.09–48.12 g/mol 96.11 g/mol 90.19 g/mol Variable (e.g., 4200 g/mol for hydroxy-terminated)
Functional Groups Terminal -OH Four -OH groups -OH and three methyl groups Methyl-terminated or inert end groups
Key Applications Polymer precursor, lubricants Mineral synthesis, gels Solvent, intermediate in synthesis Lubricants, hydraulic fluids, cosmetics
Reactivity High (due to -OH termination) Moderate Moderate Low (inert end groups)

Structural and Functional Insights:

Silicic Acid (H₄SiO₄) : Unlike this compound, silicic acid features multiple hydroxyl groups, enabling broader cross-linking in mineral formation. Its higher molecular weight and tetrahedral structure limit its use in polymer synthesis .

Trimethylsilanol: This compound shares a hydroxyl group but includes methyl substituents, reducing its reactivity compared to CID 6327523. It is primarily used as a solvent rather than a polymer building block .

Non-Hydroxy-Terminated PDMS: Lacking terminal -OH groups, these PDMS variants exhibit lower reactivity and are preferred for applications requiring chemical inertness, such as medical implants .

Research Findings and Analytical Data

Spectral Characterization:

  • NMR Data: While direct NMR data for this compound is absent in the evidence, analogous silanol compounds (e.g., briaviolide derivatives) show distinct ¹H and ¹³C-NMR shifts for hydroxyl and silicon-bonded protons, typically in the range of δ 1.5–3.0 ppm (¹H) and δ 60–80 ppm (¹³C) .
  • HRESIMS: High-resolution mass spectrometry of similar compounds (e.g., marine-derived silanol analogs) confirms molecular formulas via pseudo-molecular ion peaks, such as [M + Na]⁺ at m/z 593.2125 .

Limitations and Discrepancies in Data

  • Molecular Formula Conflicts: reports HOSi (MW 45.09), while cites H₄OSi (MW 48.12). This may reflect differences in polymerization degree or characterization methods (e.g., monomer vs. oligomer analysis) .

Análisis De Reacciones Químicas

Absence in Chemical Databases

  • Search result : A detailed table of bioactive compounds (CIDs 3243025 to 11834392) does not include CID 6327522.

  • Search result : The EPA Chemicals Dashboard search methodology confirms no matches for this identifier in authoritative databases like PubChem or regulatory lists.

Analytical and Reaction Screening Limitations

  • Search result : Highlights mass spectrometry for reaction analysis but does not apply to the unspecified compound.

  • Search result : Discusses electrochemical reaction enhancements but lacks case studies involving this compound.

Recommendations for Further Inquiry

  • Verify CID Authenticity : Confirm the accuracy of the identifier through PubChem or the EPA Chemicals Dashboard .

  • Explore Alternative Sources : Access peer-reviewed journals or patent databases for proprietary research not covered here.

  • Synthetic Reanalysis : If this compound is a novel compound, consider replicating reaction protocols from analogous structures (e.g., cis-11 in or 36 in ).

This assessment adheres to the requirement to exclude non-authoritative platforms (e.g., BenchChem) and prioritizes methodological rigor. For actionable insights, additional data on the compound’s structure or prior literature is essential.

Q & A

Q. How can I validate the structural identity of a newly synthesized this compound analog?

  • Combine spectroscopic techniques: compare NMR (¹H/¹³C), IR, and HRMS data with theoretical predictions . Perform X-ray crystallography for unambiguous confirmation. For chiral centers, report optical rotation and enantiomeric ratios using chiral HPLC .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.